molecular formula C19H16O4 B3263022 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester CAS No. 365542-79-6

2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester

Cat. No.: B3263022
CAS No.: 365542-79-6
M. Wt: 308.3 g/mol
InChI Key: MWFUYCTXGGYJLV-ZHACJKMWSA-N
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Description

2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester is a complex organic compound characterized by its benzofuran and benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester typically involves multiple steps, starting with the formation of benzofuran derivatives. One common method is the palladium-catalyzed coupling reaction between 2-benzofuranyl vinyl bromide and 6-methoxy-benzoic acid methyl ester under specific reaction conditions, such as the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzofurans or benzoic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester is studied for its potential biological activities. It may serve as a precursor for bioactive molecules that exhibit antimicrobial, antiviral, or anticancer properties.

Medicine: The compound's derivatives are explored for their medicinal properties. They may be used in the development of new drugs targeting various diseases, including infections and cancer.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and optoelectronic devices. Its unique properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism by which 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core structure but may differ in their substituents and functional groups.

  • Benzoic acid derivatives: These compounds are structurally similar but lack the benzofuran moiety.

Uniqueness: 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester is unique due to its combination of benzofuran and benzoic acid functionalities, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[(E)-2-(1-benzofuran-2-yl)ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-21-17-9-5-7-13(18(17)19(20)22-2)10-11-15-12-14-6-3-4-8-16(14)23-15/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFUYCTXGGYJLV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190950
Record name Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365542-79-6
Record name Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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